1-Adamantanamine Citrate Monohydrate: Chemical Architecture, Pharmacodynamics, and Formulation Science
1-Adamantanamine Citrate Monohydrate: Chemical Architecture, Pharmacodynamics, and Formulation Science
Executive Summary
1-Adamantanamine (commonly known as amantadine) is a tricyclic primary amine with a diamondoid structure that has historically served as a critical pharmacological agent. While the hydrochloride salt is widely recognized, 1-adamantanamine citrate monohydrate represents a specialized formulation engineered to optimize physicochemical stability, aqueous solubility, and controlled-release pharmacokinetics. This technical guide provides an in-depth analysis of its structural properties, dual mechanisms of action, and the stringent experimental protocols required for its synthesis and validation.
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-adamantanamine citrate monohydrate consists of a highly lipophilic adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) functionalized with a primary amine, paired with a citrate counterion and a single water molecule of hydration in the crystal lattice 1.
The bulky, rigid, and lipophilic nature of the adamantane cage allows the molecule to readily cross lipid bilayers, including the blood-brain barrier and viral envelopes. The substitution of the standard hydrochloride counterion with citrate monohydrate fundamentally alters the solid-state properties, enhancing thermal stability and providing a tailored solubility profile ideal for advanced delivery systems.
Table 1: Physicochemical Properties of 1-Adamantanamine Citrate Monohydrate
| Property | Value / Description |
| Chemical Name | 1-Adamantanamine citrate monohydrate |
| CAS Registry Number | 102395-13-1 |
| Molecular Formula | C16H27NO8 (C10H17N · C6H8O7 · H2O) |
| Molecular Weight | 361.39 g/mol |
| Appearance | White to off-white crystalline powder |
| Structural Features | Tricyclic diamondoid cage, primary amine, citrate salt, hydrated |
| Primary Therapeutic Roles | Antiviral (M2 inhibitor), Antiparkinsonian (NMDA antagonist) |
Pharmacodynamic Profiling: Dual Mechanisms of Action
1-Adamantanamine exhibits a unique polypharmacological profile, functioning independently in virological and neurological contexts.
Antiviral Mechanism (Influenza A): During Influenza A infection, the virus relies on the M2 proton channel to acidify its interior within the host endosome, a critical step for the dissociation of the matrix protein and subsequent viral uncoating. 1-Adamantanamine physically occludes the M2 channel pore 2. High-resolution solid-state NMR studies confirm that the adamantane cage fits into the channel pore with exceptional geometric complementarity, binding to the luminal site and blocking proton translocation 3.
Neurological Mechanism (Parkinson's Disease): In the central nervous system, 1-adamantanamine acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking excessive glutamatergic stimulation, it mitigates excitotoxicity and dyskinesia. Concurrently, it promotes the presynaptic release of dopamine and inhibits its reuptake, providing synergistic relief of motor symptoms.
Dual pharmacological mechanisms of 1-adamantanamine citrate in antiviral and neurological pathways.
Formulation Science: The Citrate Monohydrate Advantage
The selection of the citrate monohydrate salt over the traditional hydrochloride salt is driven by advanced formulation requirements, specifically for sustained-release (ER) and osmotic pump devices 4.
Causality of Salt Selection: Amantadine hydrochloride is highly water-soluble, which can lead to rapid "dose-dumping" and peak-and-trough plasma fluctuations, exacerbating central nervous system side effects. The citrate monohydrate form modulates the dissolution rate. In osmotic devices, the citrate anion acts as a cooperative osmotic agent. When enclosed in a semipermeable membrane (e.g., cellulose acetate), the controlled solubility of the citrate salt generates a consistent osmotic pressure gradient, driving a predictable, sigmoidal release profile of the active pharmaceutical ingredient. Furthermore, the monohydrate crystal lattice provides superior thermal stability during hot-melt extrusion or high-shear granulation processes compared to anhydrous forms.
Experimental Methodologies and Protocols
Protocol 1: Synthesis and Crystallization of 1-Adamantanamine Citrate Monohydrate
This protocol outlines the controlled crystallization of the monohydrate salt, utilizing a self-validating thermodynamic approach to ensure phase purity.
Step-by-Step Methodology:
-
Preparation of Reagents: Dissolve 1.0 molar equivalent of 1-adamantanamine free base in a 70:30 (v/v) mixture of ethanol and purified water at 40°C. Causality: The mixed solvent system ensures complete dissolution of the lipophilic free base while providing the necessary aqueous environment for monohydrate formation.
-
Acid Addition: Slowly add 1.0 molar equivalent of anhydrous citric acid under continuous stirring. Maintain the temperature at 40°C for 30 minutes to ensure complete acid-base reaction.
-
Controlled Cooling: Cool the reaction mixture linearly to 5°C over 4 hours (cooling rate ~0.15°C/min). Causality: Slow cooling supersaturates the solution gradually, promoting the growth of large, defect-free monohydrate crystals rather than amorphous precipitates.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol to remove unreacted precursors.
-
Drying and Validation: Dry the crystals under a mild vacuum (200 mbar) at 25°C for 12 hours.
-
Self-Validation System: Analyze the dried product using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). A successful monohydrate synthesis will show a distinct mass loss of ~4.98% (corresponding to exactly one water molecule) between 80°C and 110°C, validating the hydration state.
-
Step-by-step crystallization workflow for synthesizing 1-adamantanamine citrate monohydrate.
Protocol 2: In Vitro Antiviral Efficacy Assay (Neutral Red Uptake)
To quantify the antiviral potency of the synthesized 1-adamantanamine citrate monohydrate against Influenza A, a cytopathic effect (CPE) reduction assay coupled with neutral red uptake is employed 5.
Step-by-Step Methodology:
-
Cell Culture and Infection: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate at 37°C with 5% CO2 until 90% confluent. Infect the cells with Influenza A virus at a multiplicity of infection (MOI) of 0.01.
-
Drug Treatment: Immediately post-infection, add serial dilutions of 1-adamantanamine citrate monohydrate (0.1 µM to 100 µM).
-
Incubation: Incubate for 72 hours until CPE is microscopically visible in the virus control wells.
-
Neutral Red Staining: Remove the media and add 0.011% (m/v) neutral red dye. Incubate for 2 hours in the dark. Causality: Neutral red is a vital stain that is only incorporated into the lysosomes of viable, uninfected cells. This provides a direct, quantitative measure of cell survival against viral CPE.
-
Elution and Quantification: Remove unincorporated dye and elute the internalized dye using Sørensen's citrate-buffered ethanol. Read the optical density (OD) at 540 nm using a spectrophotometer.
-
Self-Validation System: The assay must include three internal controls:
-
Cell Control (Uninfected, Untreated): Establishes the 100% viability baseline.
-
Virus Control (Infected, Untreated): Establishes the maximum CPE baseline.
-
Positive Control (Infected, Amantadine HCl treated): Validates the assay's sensitivity to known M2 inhibitors.
Success Criteria: The assay is only valid if the OD difference between the Cell Control and Virus Control is statistically significant (p < 0.01). The EC50 is calculated via non-linear regression of the normalized OD values.
-
Conclusion
1-Adamantanamine citrate monohydrate is a highly engineered salt form that bridges the gap between potent polypharmacology and advanced formulation science. By leveraging the physical occlusion of the M2 proton channel and the modulation of dopaminergic/NMDA pathways, it remains a compound of high clinical interest. The integration of the citrate monohydrate counterion ensures optimal thermal stability and enables precise, sigmoidal release kinetics in modern osmotic delivery systems, representing a significant upgrade over traditional immediate-release formulations.
References
- HazComFast.1-Adamantanamine citrate, monohydrate (CAS 102395-13-1) Safety Data Sheet & Overview.
- MDPI.Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design.
- Proceedings of the National Academy of Sciences (PNAS).Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel.
- Google Patents.US8574626B2 - Osmotic device containing amantadine and an osmotic salt.
- National Institutes of Health (NIH / PMC).Antiviral agents derived from novel 1-adamantyl singlet nitrenes.
